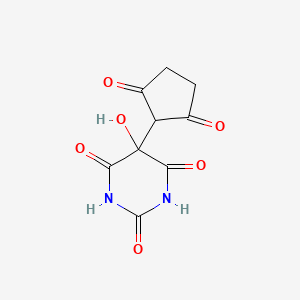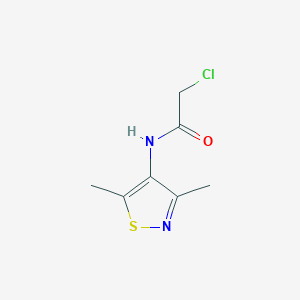silane CAS No. 88261-97-6](/img/structure/B14396589.png)
[1-(Benzenesulfonyl)-2-(tributylstannyl)decyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane: is an organosilicon compound that features a unique combination of benzenesulfonyl, tributylstannyl, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a decyl alcohol derivative to form the benzenesulfonyl decyl intermediate. This intermediate is then reacted with tributyltin hydride in the presence of a catalyst to introduce the tributylstannyl group. Finally, the trimethylsilyl group is introduced through a reaction with trimethylsilyl chloride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The tributylstannyl group can be reduced to form the corresponding tin-free compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Tin-free compounds.
Substitution: Compounds with various functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzenesulfonyl group can act as an electrophile, the tributylstannyl group can participate in radical reactions, and the trimethylsilyl group can be easily substituted. These properties make the compound versatile in different chemical environments.
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)-2-(trimethylsilyl)decyltin
- 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane
Uniqueness: The unique combination of benzenesulfonyl, tributylstannyl, and trimethylsilyl groups in 1-(Benzenesulfonyl)-2-(tributylstannyl)decylsilane) provides it with distinct reactivity and versatility compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and material science applications.
Properties
CAS No. |
88261-97-6 |
|---|---|
Molecular Formula |
C31H60O2SSiSn |
Molecular Weight |
643.7 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-2-tributylstannyldecyl]-trimethylsilane |
InChI |
InChI=1S/C19H33O2SSi.3C4H9.Sn/c1-5-6-7-8-9-10-14-17-19(23(2,3)4)22(20,21)18-15-12-11-13-16-18;3*1-3-4-2;/h11-13,15-17,19H,5-10,14H2,1-4H3;3*1,3-4H2,2H3; |
InChI Key |
IKPFAKWXUWSLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C([Si](C)(C)C)S(=O)(=O)C1=CC=CC=C1)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
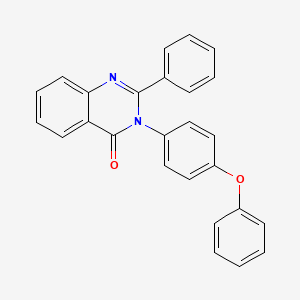
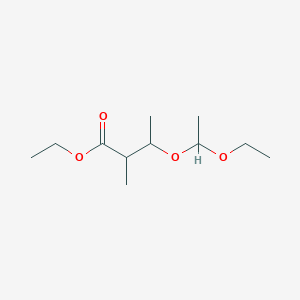
![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)

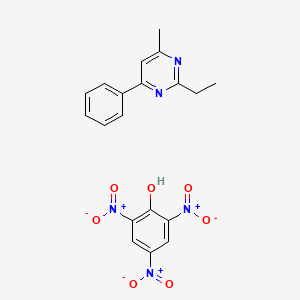

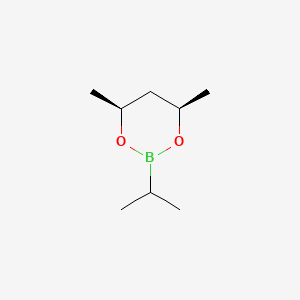
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
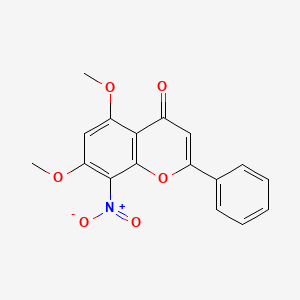
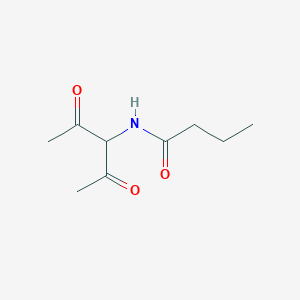
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
